![molecular formula C32H30N4O6S B11692470 ethyl (2Z)-5-[4-(dimethylamino)phenyl]-7-methyl-2-{4-[(4-nitrobenzyl)oxy]benzylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11692470.png)

ethyl (2Z)-5-[4-(dimethylamino)phenyl]-7-methyl-2-{4-[(4-nitrobenzyl)oxy]benzylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

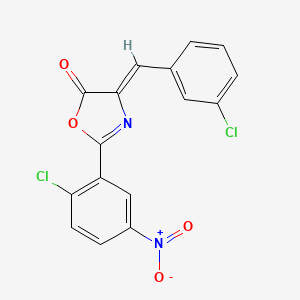

Ethyl-(2Z)-5-[4-(Dimethylamino)phenyl]-7-methyl-2-{4-[(4-Nitrobenzyl)oxy]benzyliden}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-carboxylat ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die mehrere funktionelle Gruppen vereint.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Ethyl-(2Z)-5-[4-(Dimethylamino)phenyl]-7-methyl-2-{4-[(4-Nitrobenzyl)oxy]benzyliden}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-carboxylat beinhaltet typischerweise mehrere Schritte, ausgehend von leicht zugänglichen Ausgangsmaterialien. Die wichtigsten Schritte umfassen:

Bildung des Thiazolo[3,2-a]pyrimidin-Kerns: Dies kann durch eine Cyclisierungsreaktion unter Beteiligung eines Thioamids und eines geeigneten Elektrophils erreicht werden.

Einführung der Benzyliden-Gruppe: Dieser Schritt beinhaltet eine Kondensationsreaktion zwischen einem Aldehyd und dem Thiazolo[3,2-a]pyrimidin-Kern.

Anlagerung der Nitrobenzyl-Gruppe: Dies kann durch eine Etherifizierungsreaktion unter Verwendung eines Nitrobenzylhalogenids erfolgen.

Abschließende Veresterung: Die Carboxylgruppe wird mit Ethanol verestert, um den Ethylester zu bilden.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung des Synthesewegs beinhalten, um die Ausbeute zu maximieren und die Kosten zu minimieren. Dazu könnten die Verwendung von kontinuierlichen Fließreaktoren, das Hochdurchsatz-Screening von Reaktionsbedingungen und die Entwicklung effizienter Reinigungsmethoden gehören.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ethyl-(2Z)-5-[4-(Dimethylamino)phenyl]-7-methyl-2-{4-[(4-Nitrobenzyl)oxy]benzyliden}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-carboxylat kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Oxidation: Die Nitrogruppe kann unter geeigneten Bedingungen zu einem Amin reduziert werden.

Reduktion: Die Carbonylgruppe kann zu einem Alkohol reduziert werden.

Substitution: Die Dimethylaminogruppe kann durch andere Nukleophile substituiert werden.

Hydrolyse: Die Estergruppe kann zur entsprechenden Carbonsäure hydrolysiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid können verwendet werden.

Substitution: Nukleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.

Hydrolyse: Saure oder basische Bedingungen können für Hydrolysereaktionen eingesetzt werden.

Hauptprodukte

Oxidation: Bildung des entsprechenden Amins.

Reduktion: Bildung des entsprechenden Alkohols.

Substitution: Bildung von substituierten Derivaten.

Hydrolyse: Bildung der entsprechenden Carbonsäure.

Wissenschaftliche Forschungsanwendungen

Ethyl-(2Z)-5-[4-(Dimethylamino)phenyl]-7-methyl-2-{4-[(4-Nitrobenzyl)oxy]benzyliden}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-carboxylat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Medizinische Chemie: Potenzieller Einsatz als Leitstruktur für die Entwicklung neuer Medikamente, die auf bestimmte Enzyme oder Rezeptoren abzielen.

Materialwissenschaften: Einsatz bei der Entwicklung neuartiger Materialien mit einzigartigen elektronischen oder optischen Eigenschaften.

Organische Synthese: Einsatz als Baustein für die Synthese komplexerer Moleküle.

Biologische Studien: Untersuchung seiner biologischen Aktivität und potenzieller therapeutischer Wirkungen.

Wirkmechanismus

Der Wirkmechanismus von Ethyl-(2Z)-5-[4-(Dimethylamino)phenyl]-7-methyl-2-{4-[(4-Nitrobenzyl)oxy]benzyliden}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen könnten Enzyme, Rezeptoren oder andere Proteine sein, die an wichtigen biologischen Signalwegen beteiligt sind. Die Wirkungen der Verbindung werden wahrscheinlich durch die Bindung an diese Zielstrukturen und die Modulation ihrer Aktivität vermittelt.

Wirkmechanismus

The mechanism of action of ethyl (2Z)-5-[4-(dimethylamino)phenyl]-7-methyl-2-{4-[(4-nitrobenzyl)oxy]benzylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are likely mediated through binding to these targets and modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Ethyl-(2Z)-5-[4-(Dimethylamino)phenyl]-7-methyl-2-{4-[(4-Nitrobenzyl)oxy]benzyliden}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-carboxylat kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

Thiazolo[3,2-a]pyrimidin-Derivate: Diese Verbindungen teilen den gleichen Kernstruktur, unterscheiden sich aber in ihren Substituenten.

Benzyliden-Derivate: Verbindungen mit unterschiedlichen Substituenten an der Benzyliden-Gruppe.

Nitrobenzyl-Derivate: Verbindungen mit Variationen in der Nitrobenzyl-Gruppe.

Die Einzigartigkeit von Ethyl-(2Z)-5-[4-(Dimethylamino)phenyl]-7-methyl-2-{4-[(4-Nitrobenzyl)oxy]benzyliden}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-carboxylat liegt in seiner spezifischen Kombination von funktionellen Gruppen, die ihm unterschiedliche chemische und biologische Eigenschaften verleihen.

Eigenschaften

Molekularformel |

C32H30N4O6S |

|---|---|

Molekulargewicht |

598.7 g/mol |

IUPAC-Name |

ethyl (2Z)-5-[4-(dimethylamino)phenyl]-7-methyl-2-[[4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |

InChI |

InChI=1S/C32H30N4O6S/c1-5-41-31(38)28-20(2)33-32-35(29(28)23-10-14-24(15-11-23)34(3)4)30(37)27(43-32)18-21-8-16-26(17-9-21)42-19-22-6-12-25(13-7-22)36(39)40/h6-18,29H,5,19H2,1-4H3/b27-18- |

InChI-Schlüssel |

XDONUGPBVIBCDZ-IMRQLAEWSA-N |

Isomerische SMILES |

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)N(C)C)C(=O)/C(=C/C4=CC=C(C=C4)OCC5=CC=C(C=C5)[N+](=O)[O-])/S2)C |

Kanonische SMILES |

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)N(C)C)C(=O)C(=CC4=CC=C(C=C4)OCC5=CC=C(C=C5)[N+](=O)[O-])S2)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{5-[(4-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}-8-methoxy-2H-chromen-2-one](/img/structure/B11692392.png)

![[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl][4-(4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B11692394.png)

![2-(naphthalen-1-yloxy)-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11692398.png)

![N-[3-(4-fluorophenoxy)-5-nitrophenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B11692399.png)

![2-{[3-(2-methylprop-2-en-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11692405.png)

![Cyclohexyl 4-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}amino)benzoate](/img/structure/B11692412.png)

![ethyl {2-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetate](/img/structure/B11692433.png)

![(5E)-5-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11692436.png)

![2-({(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}amino)-1H-isoindole-1,3(2H)-dione](/img/structure/B11692440.png)

![3-bromo-5-(4-bromothiophen-2-yl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11692443.png)

![4,4'-[(2-propoxyphenyl)methanediyl]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B11692444.png)

![(3E)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-(2-methylphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11692447.png)

![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B11692449.png)